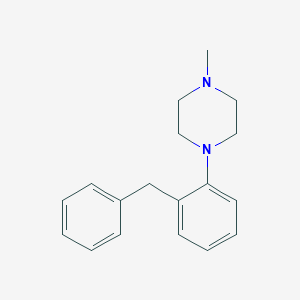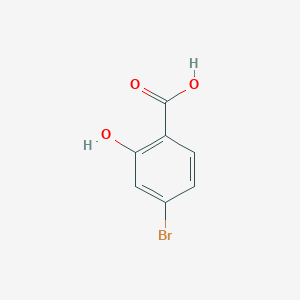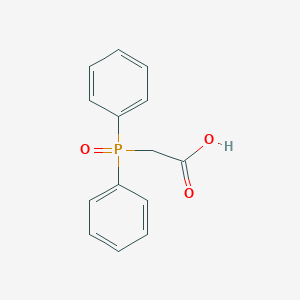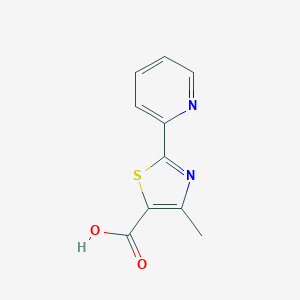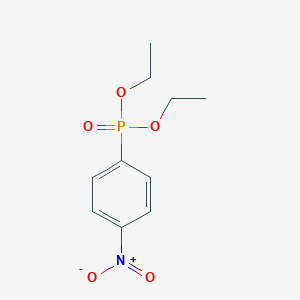
Diethyl(4-nitrophenyl)phosphonate
概要
説明
Diethyl(4-nitrophenyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 4-nitrophenyl ring. This compound is of significant interest due to its applications in various fields, including organic synthesis and materials science. It is known for its role as an intermediate in the synthesis of other chemical compounds and its potential use in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl(4-nitrophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-nitrobenzyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 4-nitrobenzyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Solvent: A suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced technologies may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Diethyl(4-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and 4-nitrophenol.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to form diethyl(4-aminophenyl)phosphonate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst, solvent such as ethanol.
Substitution: Various nucleophiles, appropriate solvents, and reaction conditions depending on the desired substitution.
Major Products
Hydrolysis: 4-Nitrophenol and diethyl phosphonic acid.
Reduction: Diethyl(4-aminophenyl)phosphonate.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
Diethyl(4-nitrophenyl)phosphonate has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in studies related to enzyme inhibition and as a model compound for understanding the behavior of organophosphorus compounds in biological systems.
Medicinal Chemistry: Research into potential therapeutic applications, including the development of new drugs and treatments.
作用機序
The mechanism of action of diethyl(4-nitrophenyl)phosphonate depends on the specific reaction or application. For example, in hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the cleavage of the phosphonate ester bond. In reduction reactions, the nitro group is reduced to an amine group through the transfer of hydrogen atoms.
類似化合物との比較
Diethyl(4-nitrophenyl)phosphonate can be compared with other similar compounds, such as:
Diethyl(4-aminophenyl)phosphonate: Similar structure but with an amino group instead of a nitro group.
Diethyl(4-methoxyphenyl)phosphonate: Contains a methoxy group instead of a nitro group.
Diethyl(4-chlorophenyl)phosphonate: Features a chlorine atom in place of the nitro group.
Uniqueness
The presence of the nitro group in this compound imparts unique reactivity and properties, making it distinct from its analogs. The nitro group can participate in various chemical transformations, providing versatility in synthetic applications.
Conclusion
This compound is a versatile organophosphorus compound with significant applications in organic synthesis, materials science, and biological research. Its unique chemical properties and reactivity make it a valuable compound for various scientific endeavors.
特性
IUPAC Name |
1-diethoxyphosphoryl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5P/c1-3-15-17(14,16-4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAKGNAIMIGBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301109 | |
| Record name | diethyl(4-nitrophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1754-42-3 | |
| Record name | NSC141176 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl(4-nitrophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
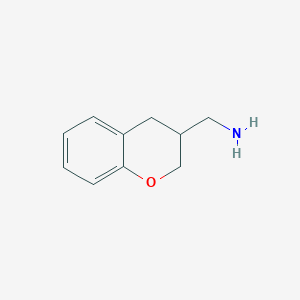
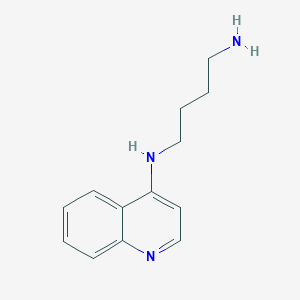
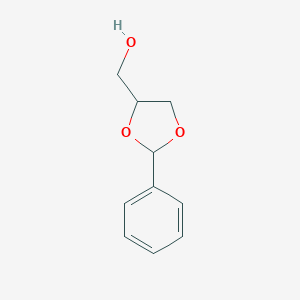
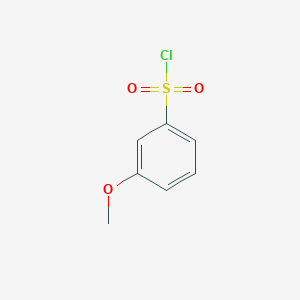
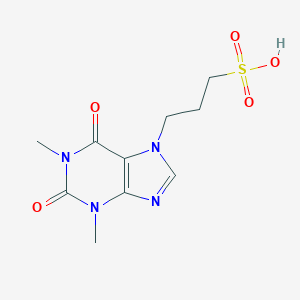
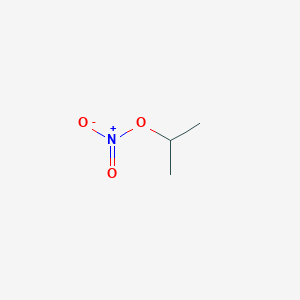
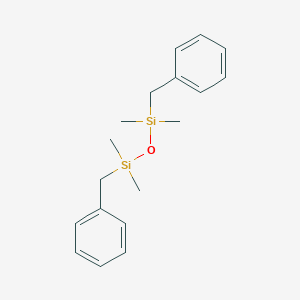
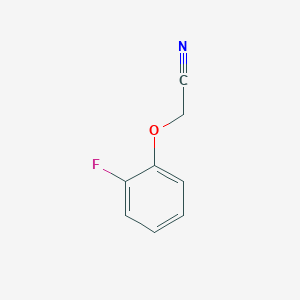
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)

